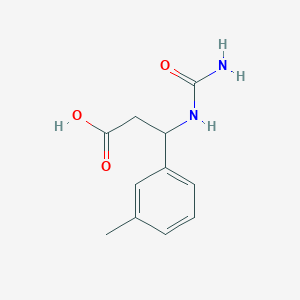

N-羟基-(5-甲基吡啶)-2-碳亚胺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride” is a complex organic compound. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Pyridine derivatives are important in the pharmaceutical industry and are present in many classes of drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as piperidines and pyridines have well-documented synthesis methods . For example, piperidines can be synthesized through intra- and intermolecular reactions .科学研究应用

1. 合成与有机化学

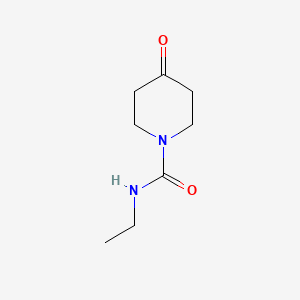

N-羟基-(5-甲基吡啶)-2-碳亚胺酰氯因其在取代吡啶合成中的应用而受到研究。特别是,它在肟磺酸盐的区域选择性 [4 + 2] 环加成中形成吡啶环中的作用是值得注意的。这个过程在有机合成中很重要,特别是在复杂的化合物和环加成物的合成中 (Danheiser,R.,Renslo,A.,Amos,D. T.,和 Wright,G.,2003 年).

2. 金属萃取

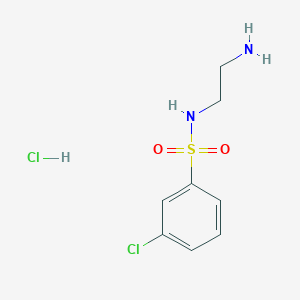

已经对使用 N-羟基-(5-甲基吡啶)-2-碳亚胺酰氯衍生物从氯化物溶液中提取铜(II) 进行了研究。该研究强调了萃取剂结构、金属浓度和氯离子等各种变量对铜(II) 萃取效率的影响 (Wojciechowska,I.,Wieszczycka,K.,Aksamitowski,P.,和 Wojciechowska,A.,2017 年).

3. 化学反应与机理

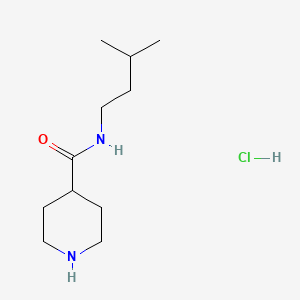

该化合物已被用于研究 [[3-(烷基胺)-2-羟丙基]肟基]吡啶的 β-肾上腺素受体阻断活性。这项研究重点是这些化合物的合成和评价,突出了构效关系在药物化学中的重要性 (Manna,F.,Bolasco,A.,Bizzarri,B.,Lena,R.,Chimenti,F.,Filippelli,A.,Palla,A.,和 Fontana,M.,1996 年).

4. 催化与合成

已经对 N-羟基-(5-甲基吡啶)-2-碳亚胺酰氯衍生物在催化中的应用进行了研究,特别是在环氧化物和 CO2 合成有机碳酸酯中。在这种过程中使用含羟基离子液体突出了该化合物在绿色化学和可持续合成方法中的作用 (Lyubimov,S. E.,Zvinchuk,A. A.,Chowdhury,B.,和 Davankov,V.,2020 年).

未来方向

While specific future directions for this compound are not available, there is ongoing research into the synthesis and applications of similar compounds such as pyridines and piperidines . These compounds are important in the pharmaceutical industry, and new methods of synthesis and potential applications are areas of active research .

作用机制

Target of Action

Many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or even DNA, and they play crucial roles in various biological processes.

Mode of Action

The interaction of these compounds with their targets often involves the formation of covalent or non-covalent bonds, leading to changes in the target’s structure or function . This can result in the activation or inhibition of the target, depending on the specific compound and target involved.

Biochemical Pathways

These compounds can affect a variety of biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely, depending on the specific compound and its targets. For example, some compounds might induce cell death in cancer cells, while others might inhibit the replication of viruses .

属性

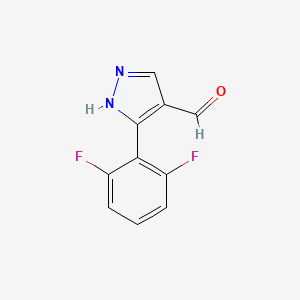

IUPAC Name |

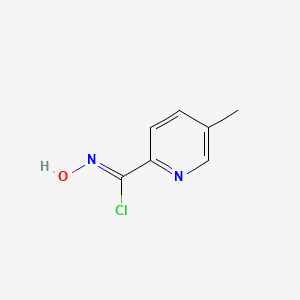

(2Z)-N-hydroxy-5-methylpyridine-2-carboximidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3/b10-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMBKAPEJFXZNH-YFHOEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)/C(=N/O)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)

![N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1416861.png)

![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)

![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)

![2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid](/img/structure/B1416880.png)